1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-7-8-18(14(2)9-13)25-19-16(10-23-25)20(26)24(12-22-19)11-15-5-3-4-6-17(15)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNTTZXCBKPNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and pathways.
Medicine: Research has focused on its potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Key comparisons include:
Substituent Effects on Physical Properties
- Example 52 () : Features a trifluoromethylphenyl group and a chromen-4-one moiety. It has a melting point (MP) of 228–230°C, reflecting strong intermolecular interactions due to polar substituents .
- Example 60 () : Incorporates a sulfonamide group, resulting in a higher MP (242–245°C), likely due to hydrogen-bonding capacity .
- Example 41 () : Contains a methylthio (-SMe) group, yielding a lower MP (102–105°C), indicative of reduced crystallinity compared to the target compound’s aromatic substituents .
Table 1: Structural and Physical Property Comparison
Pharmacological Activity Trends
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidine hybrids with urea (e.g., CBS-1 in ) show potent cytotoxicity via caspase-3 activation and NF-κB suppression. The target compound’s 2-fluorophenylmethyl group may similarly enhance apoptosis induction .
- Kinase Inhibition : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit kinase inhibitory effects, suggesting the target’s 2-fluorophenyl substituent could confer analogous activity .
Biological Activity
1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18F N3O
- Molecular Weight : 307.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. In particular:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways. For example, studies have shown that related compounds can inhibit BRAF(V600E) mutations associated with melanoma .
- Case Study : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity .
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
- Research Findings : A study highlighted that similar pyrazole derivatives exhibited significant anti-inflammatory effects in animal models of inflammation.
Data Table of Biological Activities
The biological activity of this compound can be attributed to its structural properties which allow it to interact with various biological targets:
- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites on kinases.
- Cytokine Modulation : It influences the signaling pathways that regulate cytokine production.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Reflux conditions (e.g., ethanol with 5% glacial acetic acid) are critical for cyclization and intermediate formation .
- Solvent Choice : Polar aprotic solvents (DMF or DMSO) enhance formylation in Vilsmeier-Haack reactions .
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate condensation reactions in one-pot syntheses .
- Purification : Chromatographic techniques (TLC, HPLC) and continuous-flow reactors improve yield consistency and purity .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrazolo[3,4-d]pyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for compounds with complex substituents .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and O .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., ERK1/2) using fluorescence-based assays .
- Cellular Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors like CDK2 .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with improved target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with ERK1/2 or CDK2 active sites .
- QSAR Studies : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with inhibitory activity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay artifacts .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew dose-response curves .
- Structural Analysis : Compare X-ray co-crystal structures of analogs to confirm binding mode consistency .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising membrane permeability .
- Prodrug Design : Mask acidic/basic moieties (e.g., ester prodrugs) to enhance oral bioavailability .
- Microsomal Stability Assays : Use liver microsomes to assess CYP450-mediated metabolism and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
